![molecular formula C21H24N4O3 B5636763 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5636763.png)
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic approaches for compounds structurally related to the target compound often involve multi-step organic synthesis, incorporating various functional groups and heterocyclic units through processes like coupling reactions, substitution, and cyclization. For instance, the synthesis of complex acyl-CoA:Cholesterol O-Acyltransferase (ACAT) inhibitors highlights sophisticated strategies to enhance aqueous solubility and oral absorption, involving the strategic insertion of units like piperazine (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds indicates the importance of specific structural features for biological activity and solubility. Single crystal X-ray diffraction studies, for example, provide crucial insights into the stereochemistry and molecular conformation, which are critical for the compound's interaction with biological targets (Chen et al., 2021).
Chemical Reactions and Properties
Chemical properties of similar compounds involve reactivity towards various chemical reagents, illustrating the role of functional groups in facilitating reactions such as acetylation, amidation, and condensation. These reactions often lead to the formation of novel heterocyclic compounds with potential biological activities (Altalbawy, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's molecular structure. The introduction of specific functional groups or heterocycles can markedly enhance solubility, a crucial factor for the bioavailability of potential pharmaceutical compounds. Detailed structural studies, including hydrogen bonding, π-π stacking, and other non-covalent interactions, are vital for understanding the compound's stability and solubility (Chen et al., 2021).
properties
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-5-4-8-25-16(10-22-21(13)25)9-20(27)24-11-17(18(12-24)23-15(3)26)19-7-6-14(2)28-19/h4-8,10,17-18H,9,11-12H2,1-3H3,(H,23,26)/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBQEYXOIJMPL-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)N3CC(C(C3)NC(=O)C)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)N3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.